molecular formula C9H7FN2O2 B2528431 methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1352397-87-5

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B2528431
M. Wt: 194.165
InChI Key: AAJBWYYLGYWUDP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound that is part of a class of heterocyclic aromatic organic compounds. These compounds are characterized by their pyrrolopyridine structure, which is a fused ring system combining pyrrole and pyridine rings. This particular compound is further modified by the presence of a fluorine atom and a carboxylate ester group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds involves various strategies. For instance, a practical synthesis of a pharmaceutical intermediate with a similar pyrrolopyridine core was achieved through a palladium-catalyzed cyanation/reduction sequence, which included a regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of dichloronicotinic acid . Another approach for synthesizing poly-substituted pyridines, which could be adapted for the synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, involves a tandem C-F bond cleavage protocol under noble metal-free conditions . Additionally, a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the fused ring system. The presence of substituents such as fluorine atoms and carboxylate groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties. For example, the crystal structure of a related spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound showed planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation, and the structure was stabilized by various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be quite diverse. For instance, the synthesis of a fluorophenyl piperazinyl methyl pyrrolopyridine involved electrophilic fluorination of a trimethylstannyl precursor . In another case, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides was achieved using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . These examples demonstrate the potential for various chemical reactions involving pyrrolopyridine derivatives, including halogenation, nucleophilic substitution, and catalytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents. The carboxylate ester group would contribute to the compound's esterification and hydrolysis reactions, and could also affect its solubility in water and other polar solvents. The aromatic nature of the pyrrolopyridine core would contribute to its UV-Vis absorption properties, making it potentially useful in spectroscopic studies.

Scientific Research Applications

Antibacterial Activity

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have been synthesized and some of these compounds demonstrated promising antibacterial activities. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed antibacterial activity in vitro, indicating potential in the development of new antibacterial agents (Toja et al., 1986).

Antitumor Activity

Some derivatives of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have been studied for their antitumor properties. Notably, novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized and their biological effects evaluated in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds, acting as cyclin-dependent kinase 1 inhibitors, have shown the ability to significantly inhibit tumor growth (Carbone et al., 2013).

Synthesis and Chemical Transformation

Several studies focus on the synthesis and chemical transformation of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. This includes methods for regioselective fluorination, preparation of various derivatives through palladium-catalyzed couplings and intramolecular cyclizations, and the synthesis of compounds for imaging applications like dopamine D4 receptors (Thibault et al., 2003), (Calhelha & Queiroz, 2010), (Eskola et al., 2002).

properties

IUPAC Name

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBWYYLGYWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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